molecular formula C16H16N4O5S B2860174 1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1396855-39-2

1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2860174
CAS No.: 1396855-39-2
M. Wt: 376.39
InChI Key: KJWBSXYLPONBFS-UHFFFAOYSA-N
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Description

1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetically designed small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its favorable physicochemical properties and its application in constructing potent bioactive molecules . The structure is further elaborated with furan and pyridin-2-one rings, connected to a pyrrolidin-1-ylsulfonyl group, which may influence the compound's selectivity and metabolic stability. While the specific biological profile of this compound is under investigation, its molecular architecture suggests potential as a valuable tool for probing ion channel function. Related 1,2,4-oxadiazole compounds have been identified as potent inhibitors of SLACK (KCNT1) potassium channels, which are sodium-activated potassium channels expressed throughout the central nervous system . Gain-of-function mutations in the KCNT1 gene are linked to severe, pharmacoresistant forms of infantile epilepsy, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Therefore, this compound class is actively explored for developing novel therapeutics for neurological disorders. Researchers can utilize this high-quality chemical to study its precise mechanism of action, selectivity against related ion channels like SLICK and Maxi-K, and its effects in cellular models of neuronal excitability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c21-16-13(26(22,23)20-8-1-2-9-20)6-3-7-19(16)11-14-17-15(25-18-14)12-5-4-10-24-12/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWBSXYLPONBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Pyridin-2-one Derivatives with Sulfonyl Groups
  • 1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (): Shares the pyrrolidin-1-ylsulfonyl substituent but replaces the oxadiazole-furan group with a trifluoromethyl-biphenyl moiety. The biphenyl group increases molecular weight (C24H21F3N2O4S vs.
  • 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (): Substitutes the oxadiazole with a triazole-thione group, introducing sulfur-based reactivity. The benzyl group may enhance steric hindrance, reducing binding pocket accessibility relative to the smaller furan-oxadiazole system .
(b) Oxadiazole-Containing Compounds
  • 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (): Replaces pyridin-2-one with pyrrolidin-2-one and substitutes furan with fluorophenyl.
  • 1-({5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyridin-2(1H)-one (): Features a bromophenylmethyl group instead of furan. Bromine’s polarizability could enhance halogen bonding in target interactions but increases molecular weight (C17H14BrN3O2 vs. C17H14N4O5S) .

Functional Group Impact

Compound Key Substituents Molecular Weight Notable Properties
Target Compound Furan-oxadiazole, pyrrolidinylsulfonyl ~398.38 g/mol Balanced lipophilicity, π-π stacking potential
(A1216714) Trifluoromethyl-biphenyl ~506.50 g/mol High lipophilicity, metabolic stability
(HR298494) Fluorophenyl-oxadiazole, pyrrolidinone ~331.33 g/mol Electronegative, reduced planarity
(CHIKV inhibitor) Bromophenylmethyl-oxadiazole ~404.23 g/mol Halogen bonding potential

Research Implications

While activity data for the target compound are absent in the provided evidence, structural trends suggest:

  • Bioactivity Potential: Pyrrolidinylsulfonyl and oxadiazole groups are common in antiviral and kinase inhibitors (e.g., ) .
  • Metabolic Considerations : The furan group may confer faster hepatic clearance compared to halogenated aryl groups (e.g., ) due to cytochrome P450 interactions .

Q & A

Basic: What are the key synthetic challenges in constructing the oxadiazole and pyrrolidinone moieties in this compound?

Answer:
The oxadiazole ring is typically synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). Challenges include controlling regioselectivity and avoiding side reactions such as over-oxidation. The pyrrolidinone-sulfonyl group requires sulfonation of pyrrolidine followed by oxidation to the sulfone, which demands careful temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis .
Key Reaction Conditions:

StepReagents/ConditionsYield Optimization
Oxadiazole formationPOCl₃, DMF, 0–5°C → 90°CUse of molecular sieves to absorb H₂O
SulfonationSO₃·Py complex, CH₂Cl₂, 0°C → RTSlow addition of sulfonating agent

Advanced: How can reaction yields be optimized during the coupling of the furan-oxadiazole subunit to the pyridinone core?

Answer:
Coupling efficiency depends on:

  • Activation of the methyl group on the oxadiazole (e.g., via bromination using NBS) to enable nucleophilic substitution.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvents (e.g., THF/DMF 1:1) balance reactivity and stability.
  • Catalysis : K₂CO₃ or Cs₂CO₃ as a base improves deprotonation, while phase-transfer catalysts (e.g., TBAB) accelerate interfacial reactions .
    Example Protocol:
  • React 1.2 equiv brominated oxadiazole with pyridinone in DMF/K₂CO₃ at 60°C for 12 hr → 75–80% yield after column purification.

Basic: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.1 ppm, pyridinone carbonyl at δ 165–170 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles, especially for the oxadiazole-pyrrolidinone junction. SHELXL refinement is recommended for handling sulfonyl group disorder .

Advanced: How should researchers address contradictions in biological activity data between this compound and structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. thiophene in oxadiazole) using in vitro assays (IC₅₀, Ki).
  • Solubility Adjustments : Use logP calculations (e.g., via PubChem data) to normalize bioavailability differences. For example, the pyrrolidinone-sulfonyl group increases polarity but may reduce membrane permeability .
  • Statistical Validation : Apply ANOVA or Tukey’s test to distinguish significant activity variations (p < 0.05) across replicate assays .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)Notes
    DMSO>50Preferred for stock solutions
    Water<0.1Requires co-solvents (e.g., 10% PEG-400)
  • Experimental Impact : Low aqueous solubility complicates in vivo studies. Use sonication or surfactants (e.g., Tween-80) for dispersion in pharmacokinetic assays .

Advanced: What computational strategies predict the compound’s binding modes with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Key residues (e.g., Asp86 in PDE4) may hydrogen-bond with the sulfonyl group.
  • MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of the furan-oxadiazole moiety in hydrophobic pockets .
    Validation : Cross-check with experimental IC₅₀ values from enzymatic assays.

Basic: What safety precautions are necessary when handling the pyrrolidin-1-ylsulfonyl group?

Answer:

  • Hazards : Sulfonyl derivatives are irritants (skin/eyes) and may release SO₂ upon decomposition.
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid acidic conditions. Store under N₂ at −20°C .

Advanced: How can researchers resolve crystallographic disorder in the sulfonyl group during XRD analysis?

Answer:

  • Refinement Strategies : In SHELXL, apply PART instructions and isotropic displacement parameter (Ueq) constraints for disordered O atoms.
  • Data Collection : Use low-temperature (100 K) synchrotron data (λ = 0.7–1.0 Å) to enhance resolution <1.0 Å .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Chromatography : Silica gel (70–230 mesh) with EtOAc/hexane (3:7) resolves oxadiazole and pyridinone impurities.
  • Recrystallization : Use EtOH/H₂O (8:2) for high-purity crystals (mp 180–185°C) .

Advanced: What mechanistic insights explain the compound’s stability under physiological pH?

Answer:

  • Hydrolysis Resistance : The electron-withdrawing sulfonyl group stabilizes the pyrrolidinone ring against ring-opening.
  • pH Studies : Monitor degradation via HPLC at pH 2–9. Half-life >24 hr at pH 7.4 suggests suitability for oral dosing .

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